![molecular formula C11H14N2O B14374834 1-[Cyclopropyl(phenyl)methyl]urea CAS No. 91180-83-5](/img/structure/B14374834.png)
1-[Cyclopropyl(phenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Cyclopropyl(phenyl)methyl]urea is an organic compound with the molecular formula C11H14N2O It consists of a cyclopropyl group, a phenyl group, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[Cyclopropyl(phenyl)methyl]urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of cyclopropylamine with phenyl isocyanate in an organic solvent under mild conditions can yield the desired product . Another method involves the reaction of cyclopropyl(phenyl)methylamine with phosgene or its derivatives to form the corresponding urea derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and environmentally friendly processes. One such method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic solvents and provides high yields . This method is scalable and suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Cyclopropyl(phenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl and phenyl groups.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[Cyclopropyl(phenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Cyclopropyl(phenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[Cyclopropyl(phenyl)methyl]urea can be compared with other similar compounds, such as:
Cyclopropylurea: Lacks the phenyl group, leading to different chemical and biological properties.
Phenylurea: Lacks the cyclopropyl group, resulting in different reactivity and applications.
N-Substituted Ureas: Various derivatives with different substituents on the nitrogen atom, leading to a wide range of properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropyl and phenyl groups, which impart distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
91180-83-5 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
[cyclopropyl(phenyl)methyl]urea |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,12,13,14) |
InChI-Schlüssel |
WEDYHOYRUDMURU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


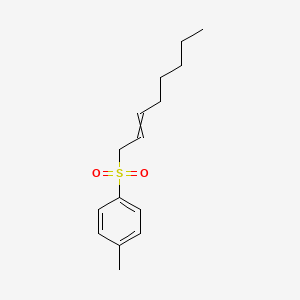
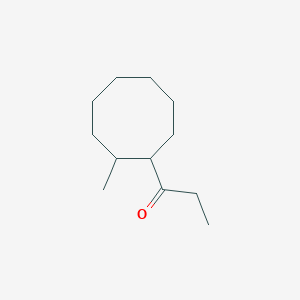
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
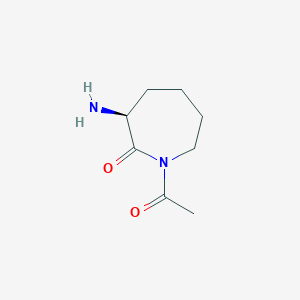
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
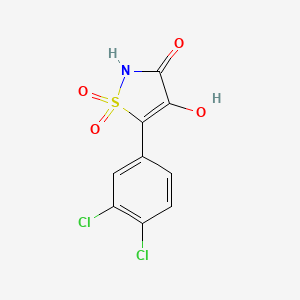
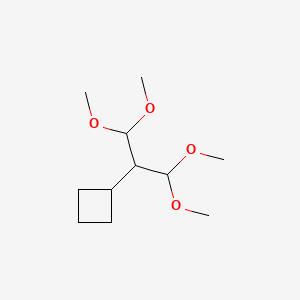
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
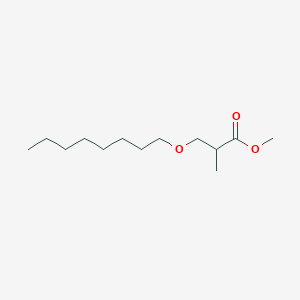

![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
